JWH 018 2'-naphthyl-N-(1-ethylpropyl) isomer

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

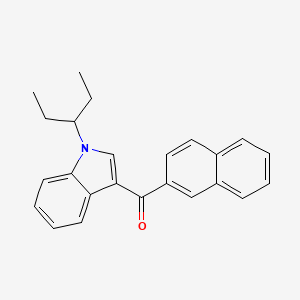

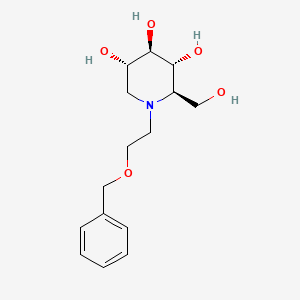

JWH 018 2’-naphthyl-N-(1-ethylpropyl) isomer is a potent synthetic cannabinoid (CB) that has been found in herbal blends . It is an isomer of JWH 018, differing by having the naphthyl group attached at the 2, rather than 1, position, as well as an ethylpropyl group in place of the pentyl chain .

Molecular Structure Analysis

The molecular formula of JWH 018 2’-naphthyl-N-(1-ethylpropyl) isomer is C24H23NO . The formal name is [1-(1-ethylpropyl)-1H-indol-3-yl]-2-naphthalenyl-methanone . The InChi Code is InChI=1S/C24H23NO/c1-3-20(4-2)25-16-22(21-11-7-8-12-23(21)25)24(26)19-14-13-17-9-5-6-10-18(17)15-19/h5-16,20H,3-4H2,1-2H3 .Physical And Chemical Properties Analysis

JWH 018 2’-naphthyl-N-(1-ethylpropyl) isomer is a crystalline solid . It has a molecular weight of 341.5 . It has a solubility of 20 mg/ml in DMF, 10 mg/ml in DMSO, and 20 mg/ml in Ethanol . Its λmax is 216, 253, 325 nm .Applications De Recherche Scientifique

Forensic Chemistry & Toxicology

JWH 018 2’-naphthyl-N-(1-ethylpropyl) isomer: is primarily used as an analytical reference standard in forensic chemistry and toxicology . It helps in the identification and quantification of synthetic cannabinoids in various matrices, which is crucial for legal and clinical purposes. The compound’s unique structure, characterized by the naphthyl group attached at the 2’ position and the ethylpropyl group, allows for precise differentiation from other isomers.

Cannabinoid Receptor Research

This isomer is valuable in studying cannabinoid receptors, CB1 and CB2. Its binding affinity and agonist/antagonist properties can be analyzed to understand the pharmacological effects of synthetic cannabinoids on these receptors . This research has implications for developing new therapeutic agents that target these receptors for various medical conditions.

Drug Abuse Monitoring

The compound is used to monitor drug abuse, as it is a potent synthetic cannabinoid found in herbal blends . By analyzing its presence and concentration, researchers can track the prevalence and distribution of synthetic cannabinoid use, contributing to public health surveillance and policy-making.

Mass Spectrometry Method Development

In analytical chemistry, JWH 018 2’-naphthyl-N-(1-ethylpropyl) isomer serves as a standard for developing mass spectrometry methods . These methods are essential for detecting and characterizing synthetic cannabinoids in complex biological samples, providing a foundation for toxicological analysis and pharmacokinetic studies.

Chemical Education

In academia, this isomer can be used as a teaching tool in chemical education to illustrate the principles of isomerism and structural analysis . It provides a real-world example of how slight changes in molecular structure can lead to significant differences in chemical properties and biological activity.

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

naphthalen-2-yl-(1-pentan-3-ylindol-3-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO/c1-3-20(4-2)25-16-22(21-11-7-8-12-23(21)25)24(26)19-14-13-17-9-5-6-10-18(17)15-19/h5-16,20H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGDPTKDHJBWBHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)N1C=C(C2=CC=CC=C21)C(=O)C3=CC4=CC=CC=C4C=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017305 |

Source

|

| Record name | JWH 018 2’-Naphthyl-N-(1-ethylpropyl) isomer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

JWH 018 2'-naphthyl-N-(1-ethylpropyl) isomer | |

CAS RN |

1869959-37-4 |

Source

|

| Record name | JWH 018 2’-Naphthyl-N-(1-ethylpropyl) isomer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,2-dimethyl-N-(trideuteriomethyl)propan-1-amine](/img/structure/B590752.png)

![4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B590761.png)

![[1,2]Oxazolo[5,4-e][2,1,3]benzoxadiazole](/img/structure/B590764.png)

![2-Chloropyrido[2,3-D]pyrimidin-4(1H)-one hydrochloride](/img/structure/B590769.png)